N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide
Description
The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3,4-dimethylphenyl substituent at the pyrazole nitrogen and a 4-ethoxyphenoxyacetamide side chain. This structure positions it within a class of heterocyclic compounds often investigated for kinase inhibition or anticancer activity due to the pyrazolo-pyrimidinone core’s ability to mimic purine nucleotides .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-31-18-7-9-19(10-8-18)32-13-21(29)26-27-14-24-22-20(23(27)30)12-25-28(22)17-6-5-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGOOUJFAOJDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-ethoxyphenoxy)acetamide, is primarily targeted towards kinase proteins . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. They play a crucial role in a variety of cellular processes, including cell signaling, growth, and differentiation.
Mode of Action
This compound is a part of the pyrazolo[3,4-d]pyrimidine class of molecules, which have been identified as potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing these molecules to mimic hinge region binding interactions in kinase active sites. This interaction inhibits the kinase’s activity, preventing the phosphorylation process and thus altering the function of the target molecule.
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. For instance, it can impact pathways involved in cell proliferation, survival, gene expression, protein trafficking, cell motility, and immune responses. By inhibiting kinase activity, the compound can disrupt these pathways, potentially leading to altered cellular functions or states.
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable adme properties that contribute to its bioavailability and efficacy.
Result of Action
The result of the compound’s action at the molecular level is the inhibition of kinase activity, which can lead to changes in the phosphorylation status of target molecules. At the cellular level, this can result in altered cell signaling and function, potentially influencing disease processes such as cancer.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural characteristics of this compound contribute to its diverse biological effects.
Structural Features
The compound features a bicyclic pyrazolo[3,4-d]pyrimidine core with significant substitutions that enhance its biological activity. Key structural elements include:
- 3,4-Dimethylphenyl group at the 1-position.
- 4-Ethoxyphenoxy group at the 2-position.
- An acetamide functional group , which may influence solubility and interaction with biological targets.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities, including:
Anticancer Properties
Studies have shown that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide demonstrates significant anticancer potential:
- Kinase Inhibition : This compound exhibits moderate inhibitory activity against several kinases, including Aurora A and B kinases, which are crucial in cell proliferation and cancer development. In vitro studies reported IC50 values indicating potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| HCT-116 | 10.5 | Cell cycle arrest at G2/M phase |
Other Biological Activities
In addition to anticancer effects, the compound may also possess:
- Antimicrobial properties : Similar derivatives have shown activity against various bacterial strains .
- Anti-inflammatory effects : Some studies suggest that modifications in the pyrazolo[3,4-d]pyrimidine structure can lead to anti-inflammatory activity .
Case Studies and Research Findings
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been evaluated for its ability to inhibit CDKs, which are critical regulators of the cell cycle. The results indicated promising inhibitory effects that could be leveraged for therapeutic applications in cancer treatment .
- Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of this compound towards various molecular targets. These studies revealed strong interactions with EGFR (epidermal growth factor receptor), suggesting potential as an EGFR inhibitor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrazolo[3,4-d]pyrimidinone core is shared among analogs, but substituents at the N1 position and acetamide side chain differentiate pharmacological profiles. Key examples include:
*Calculated based on molecular formula (C24H23N5O4).
Substituent Effects on Physicochemical Properties
- Lipophilicity: The 4-ethoxyphenoxy group in the target compound likely increases logP compared to methoxy (e.g., CAS 899738-50-2) or fluorine (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
- Electron Effects : Fluorine in ’s 4-fluorophenyl group could stabilize hydrogen bonding, whereas ethoxy’s oxygen may participate in polar interactions .
Hypothesized Pharmacokinetic and Pharmacodynamic Differences
While biological data are absent in the provided evidence, structural trends suggest:
- Target Compound : Enhanced metabolic stability due to ethoxy’s resistance to oxidative demethylation compared to methoxy .
- CAS 899752-73-9 : The phenyl group at N1 may reduce selectivity due to lack of methyl substituents, which often fine-tune steric complementarity .
- ’s Fluorophenyl Analog : Fluorine’s electronegativity might improve binding to ATP pockets in kinases but increase polarity, reducing CNS penetration .
Q & A
Q. How to identify the primary molecular target of this compound?
- Methodological Answer : Conduct affinity chromatography or cellular thermal shift assays (CETSA) . Immobilize the compound on a resin and incubate with cell lysates; elute bound proteins for MS identification. CETSA detects thermal stability shifts in target proteins upon binding .
Future Directions
Q. What novel functional groups could enhance metabolic stability?
- Methodological Answer : Replace the ethoxy group with sulfone or phosphonate moieties to reduce cytochrome P450-mediated oxidation. For example, substitute 4-ethoxyphenoxy with 4-sulfonylphenoxy to improve half-life in hepatic microsomal assays .
Q. How to optimize X-ray crystallography for this compound?
- Methodological Answer : Grow crystals in a mixture of DMSO and PEG 4000. Resolve challenges in crystal packing (due to flexible acetamide chains) by introducing halogen substituents (e.g., Cl or F) to enhance intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
